4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline
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Overview
Description
4-Methyl-5-(2-methylpropyl)indolo[2,3-b]quinoxaline: indolo[2,3-b]quinoxaline , is an organic compound with an intriguing structure. It belongs to the class of fused heterocyclic compounds and combines features of both indole and quinoxaline rings. The compound’s systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
Synthetic Routes::
Palladium-Catalyzed Synthesis:
Other Methods:
Industrial Production:: Industrial-scale production methods for this compound are not widely documented
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
- The exact products formed from reactions involving indolo[2,3-b]quinoxaline will vary based on reaction conditions and substituents. These products could include derivatives with modified functional groups or additional fused rings.
Scientific Research Applications
Indolo[2,3-b]quinoxaline has found applications in various scientific fields:
Energy Storage:
Biological Studies:
Mechanism of Action
The precise mechanism by which indolo[2,3-b]quinoxaline exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C19H19N3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
7-methyl-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C19H19N3/c1-12(2)11-22-18-13(3)7-6-8-14(18)17-19(22)21-16-10-5-4-9-15(16)20-17/h4-10,12H,11H2,1-3H3 |
InChI Key |
HHAYSXBTYCIKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC(C)C |
Origin of Product |
United States |
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